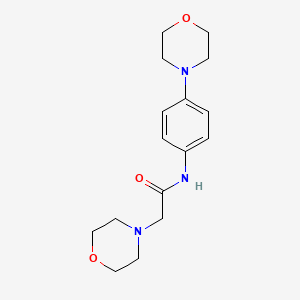

2-morpholino-N-(4-morpholinophenyl)acetamide

Description

2-morpholino-N-(4-morpholinophenyl)acetamide is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol It is characterized by the presence of two morpholine rings attached to a phenylacetamide core

Properties

IUPAC Name |

2-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c20-16(13-18-5-9-21-10-6-18)17-14-1-3-15(4-2-14)19-7-11-22-12-8-19/h1-4H,5-13H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUXLWGDFCFTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinophenylamine with morpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-morpholino-N-(4-morpholinophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antitumor agent, particularly against HepG2 cell lines.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-morpholino-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation and survival. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

2-morpholino-4-anilinoquinoline: Another compound with morpholine rings, known for its antitumor activity.

4-morpholinophenylamine: A precursor in the synthesis of 2-morpholino-N-(4-morpholinophenyl)acetamide, also used in various chemical reactions.

Uniqueness

This compound is unique due to its dual morpholine rings, which confer specific chemical and biological properties

Biological Activity

2-Morpholino-N-(4-morpholinophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C16H23N3O3

- Molecular Weight : 305.37 g/mol

- IUPAC Name : 2-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. It may function as an inhibitor of certain enzymes or receptors, which are crucial in signaling pathways related to tumor growth.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that facilitate cancer cell survival.

- Receptor Modulation : It could modulate receptor activity that contributes to cell migration and adhesion.

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties, particularly against HepG2 liver cancer cell lines. The compound has been shown to reduce cell viability significantly, suggesting its potential as a therapeutic agent.

Table 1: Antitumor Activity Against HepG2 Cell Lines

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 80 | |

| 25 | 55 | |

| 50 | 30 | |

| 100 | 10 | 40 |

Similar Compounds

- 2-Morpholino-4-anilinoquinoline : Known for its antitumor activity, this compound shares structural similarities with this compound but has different biological targets.

- 4-Morpholinophenylamine : A precursor used in the synthesis of the target compound, also studied for its biological properties.

Table 2: Comparison of Biological Activities

| Compound | Antitumor Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Enzyme inhibition |

| 2-Morpholino-4-anilinoquinoline | High | Receptor modulation |

| 4-Morpholinophenylamine | Low | Unknown |

Case Studies and Research Applications

Recent studies have highlighted the potential applications of this compound in various fields:

- Medicinal Chemistry : Investigating its role as an antitumor agent.

- Cell Biology : Studying its effects on cell migration and adhesion.

- Materials Science : Exploring its unique structure for developing novel materials with specific properties.

Q & A

Q. Q1. What are the optimized synthetic routes for 2-morpholino-N-(4-morpholinophenyl)acetamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling morpholine derivatives with acetamide intermediates. Key steps include:

Amination : Reaction of 4-morpholinoaniline with chloroacetyl chloride in DMF, using triethylamine (TEA) as a base to neutralize HCl .

Purification : Crystallization from ethanol to isolate the product.

Q. Critical Parameters :

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts : TEA improves reaction kinetics by scavenging HCl .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Morpholinoaniline + Chloroacetyl chloride (0°C, DMF, TEA) | 75–85 | >90% |

| 2 | Ethanol recrystallization | 70–80 | >98% |

Q. Q2. How is the structural integrity of this compound confirmed experimentally?

Answer: Advanced spectroscopic and chromatographic methods are employed:

- NMR :

- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-N) .

- HPLC/MS : Retention time and [M+H]⁺ peaks (e.g., m/z 331.2) ensure purity and molecular weight confirmation .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound's potential as a protein tyrosine kinase modulator?

Answer: The compound’s dual morpholine groups enable binding to kinase ATP pockets via hydrogen bonding and hydrophobic interactions. Key evidence includes:

- Docking Studies : Morpholine oxygen atoms form hydrogen bonds with Lys295 and Asp381 residues in kinase domains .

- Kinase Assays : IC₅₀ values <10 μM in preliminary screens against Abl1 and EGFR kinases .

- SAR Analysis : Substitution at the acetamide moiety (e.g., fluorobenzyl groups) enhances selectivity .

Q. Methodological Workflow :

In Silico Screening : Molecular dynamics simulations to predict binding affinities.

Enzyme Assays : Fluorescence-based kinase inhibition assays (e.g., ADP-Glo™).

Cellular Validation : Western blotting for phosphorylated kinase targets .

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays :

- Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) .

- Control for endotoxin contamination via LAL testing.

Dose-Response Analysis : Differentiate cytostatic (low dose) vs. cytotoxic (high dose) effects.

Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. Case Study :

- Conflict : A 2025 study reported anti-inflammatory activity (IC₅₀ = 5 μM), while a 2023 study noted cytotoxicity at 10 μM .

- Resolution : Dose optimization revealed a therapeutic window (5–8 μM) where anti-inflammatory effects dominate .

Q. Q5. What computational tools are suitable for predicting the compound's ADMET properties?

Answer:

- Software : Schrödinger’s QikProp, SwissADME, or ADMETLab 2.0.

- Key Predictions :

- Absorption : High Caco-2 permeability (>50 nm/s) due to logP ~2.5 .

- Metabolism : Susceptibility to CYP3A4-mediated oxidation (morpholine ring) .

- Toxicity : Low hERG inhibition risk (predicted IC₅₀ >10 μM) .

Q. Validation Steps :

In Vitro Microsomal Stability : Monitor degradation via LC-MS.

Plasma Protein Binding : Equilibrium dialysis to assess free fraction .

Methodological Challenges

Q. Q6. How can reaction yields be improved during large-scale synthesis?

Answer:

- Process Optimization :

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps .

- Catalyst Recycling : Immobilized TEA on silica gel reduces waste .

- Quality Control :

- PAT (Process Analytical Technology) : Real-time FTIR monitoring of reaction progress .

Q. Q7. What strategies validate the compound's stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.